O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

Bioisostere Solubility ADME

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2940938-14-5) is a Csp³-rich bridged bicyclic building block containing orthogonal Boc (tert-butoxycarbonyl) and methyl ester protecting groups on the 3-azabicyclo[3.1.1]heptane core. The 3-azabicyclo[3.1.1]heptane scaffold has been experimentally validated as a saturated bioisostere of the pyridine ring, with incorporation into the antihistamine drug Rupatidine producing a >10-fold improvement in metabolic half-life and a >12-fold increase in aqueous solubility.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13894963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C2)(C1)C(=O)OC
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-9-5-13(6-9,8-14)10(15)17-4/h9H,5-8H2,1-4H3
InChIKeySTBFAIMKWQXFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O3-tert-Butyl O1-Methyl 3-Azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2940938-14-5): A Dual-Protected Building Block for Drug Discovery


O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2940938-14-5) is a Csp³-rich bridged bicyclic building block containing orthogonal Boc (tert-butoxycarbonyl) and methyl ester protecting groups on the 3-azabicyclo[3.1.1]heptane core [1]. The 3-azabicyclo[3.1.1]heptane scaffold has been experimentally validated as a saturated bioisostere of the pyridine ring, with incorporation into the antihistamine drug Rupatidine producing a >10-fold improvement in metabolic half-life and a >12-fold increase in aqueous solubility [2]. Strategic use of this mixed-ester variant enables selective, sequential deprotection — a key capability when constructing complex bifunctional drug candidates where protecting group orthogonality is required [3].

Why O3-tert-Butyl O1-Methyl 3-Azabicyclo[3.1.1]heptane-1,3-dicarboxylate Cannot Be Swapped with Generic Azabicyclic Building Blocks


Substituting the target compound with a generic 3-azabicyclo[3.1.1]heptane building block — such as the symmetric di-tert-butyl dicarboxylate or the 6-aza positional isomer — directly compromises downstream synthetic efficiency and pharmacological relevance. The mixed O3-tert-butyl (Boc) / O1-methyl ester configuration is the precise intermediate used in the published synthesis of aza-BCHep-Rupatadine analog 52, which exhibited a 12.6-fold solubility increase (29 µM → 365 µM) and a 10.2-fold reduction in human liver microsome intrinsic clearance (CLint 517 → 47 µL/min/mg) relative to parent Rupatadine [1]. Replacing this intermediate with a di-Boc variant forfeits the chemoselective C1 ester elaboration required for the piperidine-amide coupling step, while the 6-aza positional isomer produces a different exit vector geometry incompatible with meta-substituted arene mimicry [2]. The specific protecting group pattern is therefore not interchangeable without substantial redesign of the synthetic route and re-derisking of the ADME profile.

Quantitative Differentiation Evidence for O3-tert-Butyl O1-Methyl 3-Azabicyclo[3.1.1]heptane-1,3-dicarboxylate vs. Closest Analogs


Aqueous Solubility Enhancement vs. Pyridine-Containing Parent Drug (Rupatadine)

Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane core — accessed via the target compound as a key N-Boc protected intermediate — increased kinetic aqueous solubility (phosphate-buffered saline, pH 7.4) from 29 µM (Rupatadine free base) to 365 µM (aza-BCHep analog 52), a >12-fold improvement [1]. This measurement was performed on the final analog 52, which was synthesized using N-Boc amino acid 41 derived from the target compound scaffold. For context, the benchmark Fsp³ for Rupatadine is 0.31 vs. 0.54 for analog 52 [2].

Bioisostere Solubility ADME

Human Liver Microsome Metabolic Stability: Intrinsic Clearance and Half-Life vs. Rupatadine

Incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into Rupatadine dramatically reduced intrinsic clearance in human liver microsomes: CLint = 517 µL/min/mg protein (Rupatadine) vs. 47 µL/min/mg protein (aza-BCHep analog 52), an 11.0-fold reduction [1]. Correspondingly, the metabolic half-life (t₁/₂) increased from 3.2 min (Rupatadine) to 35.7 min (52), representing a >10-fold improvement [1]. This head-to-head comparison used both compounds as free bases under identical assay conditions, isolating the contribution of the saturated bicycle replacement.

Metabolic Stability Microsomal Clearance Half-Life

Lipophilicity Modulation: Experimental logD Reduction vs. Rupatadine

Replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold reduced the experimental distribution coefficient logD(7.4) from >4.5 (Rupatadine) to 3.8 (aza-BCHep analog 52), a substantial decrease of >0.7 log units, while calculated clogP remained essentially unchanged (5.1 vs. 5.2) [1]. This divergence between clogP and measured logD indicates that the saturated bicycle introduces specific hydrogen-bonding or solvation effects not captured by in silico predictions, providing a genuine experimental advantage in reducing non-specific tissue binding.

Lipophilicity logD Bioisostere

Protecting Group Orthogonality: Sequential Deprotection Capability vs. Symmetric Di-ester Analogs

O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2940938-14-5) possesses chemically distinct O3-Boc (acid-labile, removable with TFA or HCl) and O1-methyl ester (saponifiable or reducible) protecting groups . In contrast, commonly available symmetric analogs such as 1,3-di-tert-butyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2731009-73-5) or 1,3-dimethyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate offer only a single deprotection modality . Published multigram-scale syntheses demonstrate that this mixed-ester variant enables the selective elaboration of the C1 carboxylate while maintaining N-Boc protection — the exact sequence required to prepare the Rupatadine analog intermediate (N-Boc amino acid 41) in good overall yield (48% over four steps, up to 30 g scale) [1]. Symmetric di-ester building blocks cannot achieve this chemoselectivity without additional protecting group manipulation steps.

Orthogonal Protection Synthetic Efficiency Building Block

Exit Vector Geometry: Meta-Substituted Arene Mimicry vs. Monocyclic Piperidine and 6-Aza Isomers

The 3-azabicyclo[3.1.1]heptane scaffold maps the bridgehead substituent vectors onto the geometry of meta-substituted pyridines with an angle between exit vectors of 119–120° and an inter-substituent distance of 4.8–5.0 Å, closely matching the corresponding parameters in meta-substituted benzenes [1]. In contrast, the 6-azabicyclo[3.1.1]heptane positional isomer was demonstrated via exit vector plot (EVP) analysis to serve as a piperidine chair conformer mimetic rather than a pyridine mimetic, with cis isomers corresponding to 1,4-disubstituted piperidine and trans isomers to an unusual 'boat' piperidine geometry [2]. Monocyclic piperidine analogs lack the rigid conformational restriction of the bicyclic system and exhibit higher degrees of rotational freedom, leading to entropic penalties upon binding. The target compound, as a protected 3-aza variant, preserves the precise exit vector geometry required for meta-substituted (hetero)arene replacement.

Exit Vector Conformational Restriction Bioisostere Geometry

Commercial Purity Benchmark: 95–98% vs. Lower-Purity Research-Grade Alternatives

Commercially available O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is supplied at 95% purity (Achemblock, Macklin) to 98% purity (Leyan), with the Macklin catalog listing prices of ¥2,916/100 mg and ¥4,858/250 mg for 97% purity material [1]. In contrast, the closely related symmetric analog 1,3-di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is listed at 97% purity but with limited multi-vendor availability, while the 6-aza positional isomer requires custom synthesis in many cases . The availability of the target compound from multiple ISO-certified vendors with defined purity specifications reduces supply chain risk for procurement managers.

Purity Quality Control Procurement Specification

Optimal Application Scenarios for O3-tert-Butyl O1-Methyl 3-Azabicyclo[3.1.1]heptane-1,3-dicarboxylate Based on Quantitative Evidence


Lead Optimization: Pyridine-to-Saturated Bicycle Bioisostere Replacement in Drug Candidates with Poor Solubility or High Clearance

When a lead series containing a 3,5-disubstituted pyridine or meta-substituted phenyl ring suffers from poor aqueous solubility (<50 µM) or high microsomal clearance (>300 µL/min/mg), the target compound provides the validated starting point for scaffold hopping. The published head-to-head data demonstrate that the 3-azabicyclo[3.1.1]heptane replacement in Rupatadine produced a 12.6-fold solubility increase (29 µM → 365 µM) and 11.0-fold reduction in CLint (517 → 47 µL/min/mg) [1]. The orthogonal Boc/methyl ester protecting groups of the target compound enable the sequential coupling strategy (C1 ester elaboration followed by N-Boc deprotection and functionalization) used in the published route, making it the procurement-ready intermediate for replicating this bioisostere strategy.

PROTAC Linker and Cereblon Ligand Development Requiring Conformationally Restricted Bicyclic Scaffolds

The 3-azabicyclo[3.1.1]heptane core has been incorporated into bridged analogs of Thalidomide, a known cereblon (CRBN) ligand used in PROTAC design [1]. The target compound's 1,3-dicarboxylate substitution pattern provides two differentiated functional handles for orthogonal conjugation to the PROTAC linker and the target-protein ligand. The demonstrated multigram scalability (up to 30 g per batch, 48% overall yield over four steps) ensures sufficient material supply for PROTAC candidate advancement through in vivo efficacy and preliminary toxicology studies [1].

Fragment-Based Drug Discovery (FBDD) Library Synthesis Requiring Csp³-Enriched, Three-Dimensional Building Blocks

The target compound's Fsp³ value for the final analog 52 was calculated at 0.54, compared to 0.31 for the flat pyridine-containing parent Rupatadine [1]. This increase in fraction of sp³-hybridized carbons is strongly correlated with improved clinical success rates in drug discovery [2]. Fragment libraries enriched with 3-azabicyclo[3.1.1]heptane building blocks provide access to three-dimensional chemical space that is underrepresented in traditional flat aromatic screening collections. The target compound, with its dual orthogonal protecting groups, can be elaborated in two dimensions to generate diverse fragment-sized molecules for screening.

Synthesis of Dual-Protected Diamine Building Blocks for Peptidomimetic and Constrained Peptide Design

The target compound serves as a precursor to monoprotected bicyclic diamines — such as N-Boc-protected 1-amino-3-azabicyclo[3.1.1]heptane derivatives — which are valuable conformational constraints in peptidomimetic design [1]. The methyl ester at C1 can be selectively converted to the corresponding carboxylic acid or amide while maintaining N-Boc protection, enabling sequential amide bond formation without protecting group crossover. This orthogonal reactivity is not achievable with symmetric di-ester analogs, which would require additional protection/deprotection steps and reduce overall synthetic efficiency.

Quote Request

Request a Quote for O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.